molecular formula C19H16BrNO4 B11492740 N-benzyl-6-bromo-8-ethoxy-2-oxo-2H-chromene-3-carboxamide

N-benzyl-6-bromo-8-ethoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11492740
M. Wt: 402.2 g/mol
InChI Key: IRHFBXORXPKKAP-UHFFFAOYSA-N
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Description

N-benzyl-6-bromo-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-bromo-8-ethoxy-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group through an amide coupling reaction with benzylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-bromo-8-ethoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed depend on the type of reaction. For example, substitution reactions can yield various substituted chromenes, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

N-benzyl-6-bromo-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-6-bromo-8-ethoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-6-bromo-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy and carboxamide groups contribute to its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H16BrNO4

Molecular Weight

402.2 g/mol

IUPAC Name

N-benzyl-6-bromo-8-ethoxy-2-oxochromene-3-carboxamide

InChI

InChI=1S/C19H16BrNO4/c1-2-24-16-10-14(20)8-13-9-15(19(23)25-17(13)16)18(22)21-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,21,22)

InChI Key

IRHFBXORXPKKAP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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